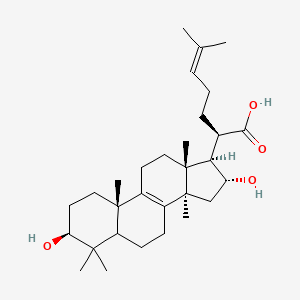

16 alpha-Hydroxytrametenolic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

16 alpha-Hydroxytrametenolic acid is a natural triterpene compound found in the fungus Poria cocos. It is known for its potential biological activities, including anti-inflammatory and anti-cancer properties. The compound has a molecular formula of C30H48O4 and a molecular weight of 472.71 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 16 alpha-Hydroxytrametenolic acid typically involves the extraction from natural sources such as Poria cocos. The extraction process includes solvent extraction followed by purification steps like column chromatography .

Industrial Production Methods:

Analyse Des Réactions Chimiques

Types of Reactions: 16 alpha-Hydroxytrametenolic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups.

Reduction: This reaction can reduce ketones or aldehydes to alcohols.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols .

Applications De Recherche Scientifique

16 alpha-Hydroxytrametenolic acid is a natural triterpene compound found in the fungus Poria cocos, known for its potential biological activities, including anti-inflammatory and anti-cancer properties. It has a molecular formula of C30H48O4 and a molecular weight of 472.71 g/mol.

Scientific Research Applications

This compound has a wide range of scientific research applications:

- Chemistry It is used as a model compound for studying triterpene chemistry.

- Biology It is investigated for its role in modulating biological pathways and cellular functions.

- Medicine It is explored for its potential therapeutic effects, particularly in anti-inflammatory and anti-cancer treatments.

Intestinal Barrier Function

16α-Hydroxytrametenolic Acid from Poria cocos improves intestinal barrier function through the Glucocorticoid Receptor-Mediated PI3K/Akt/NF-κB .

Alpha-Glucosidase Inhibitory Activity

This compound shows inhibitory activity against α-glucosidase . Eight individual compounds, including 3-O-acetyl-16α-hydroxytrametenolic acid, were identified and exhibited effective inhibitory activity against α-glucosidase . The possible inhibitory mechanism is mainly found in the rings A, B, and C of these compounds, and C-3 C-16 and side chains of C-17, with the phenylalanine, arginine, tyrosine, histidine, and valine of α-glucosidase . The main interactions among them might be alkyl and hydrogen bonds, which theoretically verified the inhibitory activity of these compounds on α-glucosidase .

Mécanisme D'action

The mechanism of action of 16 alpha-Hydroxytrametenolic acid involves its interaction with molecular targets such as the retinoid X receptor (RXR) and the glucocorticoid receptor (GR). It acts as an agonist for these receptors, modulating pathways like the PI3K/Akt/NF-κB pathway. This modulation leads to anti-inflammatory effects and improved intestinal barrier function .

Comparaison Avec Des Composés Similaires

3-O-Acetyl-16 alpha-hydroxytrametenolic acid: Another triterpene from Poria cocos with similar biological activities.

Pachymic acid: A related triterpene with anti-inflammatory and anti-cancer properties.

Uniqueness: 16 alpha-Hydroxytrametenolic acid is unique due to its specific molecular structure and its potent activity as an RXR and GR agonist. This makes it a valuable compound for studying receptor-mediated pathways and developing therapeutic agents .

Activité Biologique

16 alpha-Hydroxytrametenolic acid (16α-HTA) is a natural triterpene compound derived from the fungus Poria cocos. This compound has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the biological activity of 16α-HTA, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C30H48O4

- Molecular Weight : 472.71 g/mol

- CAS Number : 176390-68-4

- Density : 1.11 g/cm³ (predicted)

- Boiling Point : 598.3 °C (predicted)

16α-HTA operates through several biological pathways:

- Receptor Agonism : It acts as a selective agonist for the retinoid X receptor (RXR) and glucocorticoid receptor (GR). This interaction modulates various signaling pathways, including:

- Anti-inflammatory Activity : Studies have shown that 16α-HTA can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models .

Biological Activities

The biological activities of 16α-HTA can be categorized into several key areas:

- Anti-inflammatory Effects

- Intestinal Barrier Function

- Anticancer Properties

Case Study 1: LPS-Induced Lung Injury Model

In a rat model of pneumonia induced by lipopolysaccharide (LPS), treatment with 16α-HTA resulted in significant improvements:

- Histological Analysis : Reduced alveolar exudate and edema were observed.

- Cell Apoptosis : A decrease in apoptotic cells was noted, indicating protective effects against lung injury .

Case Study 2: Intestinal Health

In another study focusing on gut health, the administration of 16α-HTA improved markers of intestinal integrity, suggesting its potential as a therapeutic agent for gastrointestinal disorders .

Comparative Analysis

To better understand the unique properties of 16α-HTA, it is useful to compare it with related compounds:

| Compound | Source | Biological Activity |

|---|---|---|

| 16α-Hydroxytrametenolic Acid | Poria cocos | Anti-inflammatory, anticancer, improves intestinal barrier function |

| 3-O-Acetyl-16 alpha-hydroxydehydrotrametenolic acid | Poria cocos | Anti-inflammatory activity; inhibits NO production |

| Pachymic acid | Poria cocos | Anticancer properties; modulates immune response |

Propriétés

IUPAC Name |

(2R)-2-[(3S,10S,13R,14R,16R,17R)-3,16-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O4/c1-18(2)9-8-10-19(26(33)34)25-22(31)17-30(7)21-11-12-23-27(3,4)24(32)14-15-28(23,5)20(21)13-16-29(25,30)6/h9,19,22-25,31-32H,8,10-17H2,1-7H3,(H,33,34)/t19-,22-,23?,24+,25+,28-,29-,30+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPHOGVFYEBRXSC-LUXVNGTFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C1C(CC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C)O)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CCC3=C2CCC4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)O)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.